2-Methyl-5-(trifluoromethyl)piperidine
Overview
Description
2-Methyl-5-(trifluoromethyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to the piperidine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical and physical properties of the compound. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trifluoromethyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpiperidine with trifluoromethylating agents. For example, the reaction of 2-methylpiperidine with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) can yield this compound. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method can improve the efficiency and yield of the synthesis process while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(trifluoromethyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed to remove the trifluoromethyl group, although this is less common due to the stability of the -CF3 group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: N-oxides of this compound
Reduction: Reduced piperidine derivatives
Substitution: Substituted piperidine derivatives with various functional groups
Scientific Research Applications
2-Methyl-5-(trifluoromethyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Agricultural Chemistry: The compound can be used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
Material Science: It can be utilized in the synthesis of fluorinated materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethyl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing lipophilicity and improving interactions with hydrophobic pockets in the target protein .
Comparison with Similar Compounds
Similar Compounds
2-Methylpiperidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)piperidine: Similar structure but without the methyl group, leading to variations in reactivity and applications.
2,2,2-Trifluoroethylpiperidine:
Uniqueness
2-Methyl-5-(trifluoromethyl)piperidine is unique due to the presence of both the methyl and trifluoromethyl groups, which can synergistically influence its chemical properties and biological activities. The trifluoromethyl group, in particular, imparts increased metabolic stability and lipophilicity, making the compound a valuable building block in drug discovery and other applications .
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c1-5-2-3-6(4-11-5)7(8,9)10/h5-6,11H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPLIXZKIGGOEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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